molecular formula C41H45NO3PPdS- B6309698 ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane;methanesulfonic acid;palladium;2-phenylaniline CAS No. 2230788-63-1

ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B6309698
CAS No.: 2230788-63-1
M. Wt: 769.3 g/mol
InChI Key: PNVSELRAPYZZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organophosphorus compound. It is known for its unique structural properties and its applications in various fields of scientific research, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of Methanesulfonato(2-di-t-butylphosphino-1,1’-binaphthyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is the catalysis of cross-coupling reactions . This compound is a palladium precatalyst, which means it is activated to form the active palladium catalyst in the reaction environment .

Mode of Action

As a precatalyst, Methanesulfonato(2-di-t-butylphosphino-1,1’-binaphthyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes a transformation to form the active palladium catalyst in the reaction environment . This catalyst then facilitates the cross-coupling reactions by providing a suitable environment for the reactants to interact .

Biochemical Pathways

The compound is involved in several types of cross-coupling reactions, including Buchwald-Hartwig, Suzuki, Kumada, Negishi, Heck, Hiyama, Sonogashira, Stille, and Suzuki-Miyaura Coupling reactions . These reactions are fundamental in organic synthesis, leading to the formation of various biologically active compounds and materials .

Pharmacokinetics

Its solubility in common organic solvents and stability in air, moisture, and heat are crucial for its effectiveness as a catalyst .

Result of Action

The result of the compound’s action is the facilitation of cross-coupling reactions, leading to the formation of various organic compounds . The precise molecular and cellular effects depend on the specific reactants and products involved in the reaction.

Action Environment

The action of Methanesulfonato(2-di-t-butylphosphino-1,1’-binaphthyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is influenced by environmental factors such as temperature, solvent, and the presence of air and moisture . It is known for its stability in air, moisture, and heat, and its solubility in common organic solvents . These properties contribute to its effectiveness as a catalyst in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane involves the reaction of 1-naphthalen-1-ylnaphthalen-2-yl)phosphane with tert-butyl groups under controlled conditions. Methanesulfonic acid is often used as a catalyst in this reaction to facilitate the formation of the desired product. Palladium is employed as a catalyst in various stages of the synthesis to ensure high yield and purity of the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane for various applications .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives .

Scientific Research Applications

Ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane is unique due to its combination of tert-butyl groups and naphthalenyl groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31P.C12H10N.CH4O3S.Pd/c1-27(2,3)29(28(4,5)6)25-19-18-21-13-8-10-16-23(21)26(25)24-17-11-14-20-12-7-9-15-22(20)24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h7-19H,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSELRAPYZZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H45NO3PPdS-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.